molecular formula C15H14N4O4S B2547314 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole CAS No. 2034293-10-0

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2547314
CAS No.: 2034293-10-0
M. Wt: 346.36
InChI Key: QMIDLXBEIUZCLD-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a novel chemical hybrid scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a 1,2,4-oxadiazole ring, a privileged structure in pharmaceutical development known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups to enhance metabolic stability . The integration of a pyrimidine heterocycle, a cornerstone of nucleic acid chemistry and a key pharmacophore in many approved therapeutics , alongside a phenylsulfonyl moiety, creates a multifunctional entity with high potential for probing diverse biological targets. Compounds based on the 1,2,4-oxadiazole nucleus have demonstrated a wide array of biological activities in research settings, including anticancer potential through mechanisms such as enzyme inhibition . The structural features of this particular compound make it a valuable candidate for screening against various cancer cell lines, investigating kinase inhibition, and exploring other oncogenic pathways. Furthermore, the 1,2,4-oxadiazole scaffold is a component of FDA-approved drugs and is frequently investigated for targeting enzymes like HDACs and others . This product is intended for non-human research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a biological probe in hit-to-lead optimization campaigns.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-10-12(8-16-15(17-10)22-2)14-18-13(19-23-14)9-24(20,21)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIDLXBEIUZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2-Methoxy-4-methylpyrimidin-5-yl)carbonitrile

The pyrimidine nitrile precursor is synthesized via cyanation of 5-bromo-2-methoxy-4-methylpyrimidine. Palladium-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) in dimethylformamide (DMF) at 80–100°C affords the nitrile. Alternative routes involve nucleophilic substitution of halogenated pyrimidines with potassium cyanide under reflux.

Formation of the Amidoxime Intermediate

The nitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60–80°C for 6–12 hours, yielding (2-methoxy-4-methylpyrimidin-5-yl)amidoxime. Completion is monitored via TLC or LC-MS, with purification by recrystallization from ethanol.

O-Acylation with Phenylsulfonylacetyl Chloride

Phenylsulfonylacetyl chloride is prepared by treating phenylsulfonylacetic acid with thionyl chloride (1.5 equiv) in dichloromethane at 0–5°C. The amidoxime (1.0 equiv) is then acylated with the chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) at room temperature for 2–4 hours, forming the O-acylamidoxime intermediate. Excess reagents are removed under reduced pressure, and the product is isolated via filtration.

Cyclodehydration to Form the 1,2,4-Oxadiazole Ring

The O-acylamidoxime is suspended in pH 9.5 borate buffer and heated at 90°C for 2 hours. Cyclodehydration proceeds via intramolecular nucleophilic attack, with the elimination of water. The reaction is quenched by cooling to 0°C, and the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate).

Optimization of Reaction Conditions

Cyclodehydration Efficiency

Cyclodehydration in borate buffer at 90°C achieves 51–92% conversion for analogous oxadiazoles, with hydrolysis to carboxylic acids as the primary side reaction. Additives like N,N-diisopropylethylamine improve yields by neutralizing generated acids.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance amidoxime stability during acylation, while elevated temperatures (>80°C) accelerate cyclodehydration but risk pyrimidine ring degradation.

Analytical Characterization

Spectroscopic Data

  • IR : Peaks at 1605 cm⁻¹ (C=N), 1350 cm⁻¹ (SO₂ asym), and 1150 cm⁻¹ (SO₂ sym).
  • ¹H NMR : δ 7.5–8.1 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃), 4.2 (s, 2H, CH₂SO₂).
  • MS : Molecular ion peak at m/z 375.1 (M⁺).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity, with retention time matching synthetic standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: Substitution reactions may occur at the pyrimidine ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • EGFR Inhibition: The quinoline-sulfonyl derivative outperforms erlotinib, suggesting that sulfonyl groups paired with aromatic systems enhance kinase binding. The target compound’s phenylsulfonyl group may similarly improve efficacy but requires empirical validation.
  • Structural Flexibility: Pyrimidine substituents (as in the target compound) vs. quinoline or simple aryl groups (e.g., 4-fluorophenyl) modulate target selectivity. Pyrimidines may favor DNA-interactive pathways, while quinolines enhance intercalation or enzyme inhibition .
Physicochemical Properties
  • LogP and Solubility: The phenylsulfonyl group increases logP (predicted logP ~3.5) compared to analogs with methoxy or hydroxy groups (e.g., 8-[(3-phenyl-oxadiazolyl)methoxy]quinoline, logP ~2.8) . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Stability : Sulfonyl groups generally enhance metabolic stability compared to ester or amide-containing analogs (e.g., S-derivatives of 1,2,4-triazole-3-thiones, which exhibit shorter half-lives) .

Biological Activity

The compound 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 320.36 g/mol

The structure features a pyrimidine moiety substituted with a methoxy group and a phenylsulfonyl group, which are critical for its biological activity.

Research indicates that compounds in the oxadiazole class often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles demonstrate the ability to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases. For instance, studies have shown that certain derivatives can selectively inhibit hCA IX and hCA II at nanomolar concentrations .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cell lines. In vitro studies revealed significant cytotoxic effects against prostate cancer (PC-3), colon cancer (HCT-116), and leukemia cell lines. Notably, some derivatives exhibited IC50_{50} values as low as 0.24 µM against EGFR, highlighting their potential as targeted cancer therapies .
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, which is a desirable mechanism for anticancer agents. The apoptotic effect was quantified through assays that measured cell viability and apoptosis markers .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Activity TypeCell Line/TargetIC50_{50} ValueReference
Inhibition of hCA IXHuman Carbonic Anhydrase IX89 pM
Anticancer ActivityPC-3 (Prostate Cancer)0.67 µM
Anticancer ActivityHCT-116 (Colon Cancer)0.80 µM
Apoptosis InductionMDA-MB-435 (Melanoma)1.95 µM

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various oxadiazole derivatives, it was found that the compound exhibited potent activity against multiple cancer cell lines. The research highlighted that compounds with specific substituents on the oxadiazole ring provided enhanced selectivity towards tumor cells while sparing normal cells.

Case Study 2: Mechanism Exploration

Another investigation focused on elucidating the mechanism by which these compounds exert their effects. The study employed molecular docking techniques to predict binding affinities to target proteins involved in cancer progression, confirming that the phenylsulfonyl moiety plays a crucial role in enhancing binding interactions with EGFR.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a precursor thioamide or nitrile with hydroxylamine, followed by sulfonation. For example, oxadiazole derivatives are often synthesized via condensation of amidoximes with carboxylic acid derivatives under acidic or basic conditions . Reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reagents critically affect yields. For sulfonylmethyl substitution, phenylsulfonyl chloride is introduced post-cyclization, requiring anhydrous conditions to avoid hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • HPLC with UV detection (λ = 254 nm) for purity assessment (≥95% recommended for biological assays) .
  • NMR spectroscopy : Key signals include the methoxy proton (δ 3.8–4.0 ppm), pyrimidine protons (δ 8.1–8.5 ppm), and sulfonyl methylene (δ 4.5–5.0 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₅H₁₅N₄O₃S: calculated 347.0812, observed 347.0809) .

Q. What are the stability considerations for long-term storage?

The compound is sensitive to light and moisture. Store in amber vials at –20°C under inert gas (argon or nitrogen). Degradation products (e.g., sulfonic acid derivatives) can form under humid conditions, detectable via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrimidine vs. pyridine substituents) influence bioactivity in anticancer assays?

Substituent effects are critical:

  • The 2-methoxy-4-methylpyrimidin-5-yl group enhances solubility and target binding (e.g., TIP47 protein in apoptosis induction) compared to simpler aryl groups .
  • Replacing pyrimidine with pyridine (e.g., 5-chloropyridin-2-yl) reduces potency by 50% in MX-1 tumor models, as shown in SAR studies .
  • The phenylsulfonylmethyl group improves metabolic stability but may reduce cell permeability due to increased polarity .

Table 1 : SAR of Oxadiazole Derivatives in T47D Cell Apoptosis

Substituent at Position 5IC₅₀ (μM)Apoptosis Induction (%)
2-Methoxy-4-methylpyrimidin-5-yl0.885
3-Chlorothiophen-2-yl1.272
4-Trifluoromethylphenyl2.558
Data adapted from .

Q. What mechanistic insights explain contradictory cytotoxicity data across cancer cell lines?

Discrepancies arise from:

  • Cell-specific expression of molecular targets : TIP47, an IGF II receptor binding protein, is variably expressed in breast (T47D) vs. colorectal (HCT-116) lines .
  • Metabolic activation : HepG2 cells exhibit higher CYP450 activity, leading to faster prodrug activation or detoxification .
  • Assay conditions : Viability assays (MTT vs. ATP-based) may yield differing results due to compound interference with tetrazolium salts .

Q. What computational methods are effective for optimizing bioactivity and ADMET properties?

  • CoMFA models (Comparative Molecular Field Analysis): Used to correlate 3D electrostatic/hydrophobic fields with insecticidal activity (q² > 0.7 for oxadiazole derivatives) .
  • Molecular docking : Prioritize binding to TIP47 (PDB: 1WY9) with Glide SP scoring .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = –1.2) and CYP3A4 inhibition risk .

Methodological Guidance

Q. How to design a robust protocol for analyzing degradation products under stress conditions?

  • Forced degradation : Expose to 0.1 M HCl (70°C, 24 hr), 0.1 M NaOH (room temp, 6 hr), and UV light (254 nm, 48 hr).
  • Analytical tools : Use UPLC-QTOF-MS to identify major degradants (e.g., hydrolysis of the oxadiazole ring to amidoxime derivatives) .

Q. What strategies resolve low reproducibility in biological assays?

  • Standardize cell culture conditions : Use passage numbers <20 and serum-free media during treatment.
  • Include orthogonal assays : Combine flow cytometry (apoptosis) with caspase-3/7 activation kits .
  • Control for solvent effects : DMSO concentrations should be ≤0.1% to avoid cytotoxicity .

Data Contradiction Analysis

Q. Why do some studies report high insecticidal activity while others show negligible effects?

  • Species specificity : Plutella xylostella is highly sensitive (LC₅₀ = 0.20 mg/L) due to target-site mutations in other pests .
  • Formulation differences : Emulsifiable concentrates vs. wettable powders alter bioavailability in field trials .

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